![molecular formula C16H14N2O6 B571043 SOTS-1 CAS No. 223507-96-8](/img/structure/B571043.png)
SOTS-1
Overview
Description
SOTS-1: is a chemical compound with the formal name 4,4’-[azobis(oxymethylene)]bis-benzoic acid . Its CAS number is 223507-96-8 . This compound serves as a chemical source of superoxide anion in aqueous solution . Superoxide radical anion is a toxic by-product of mitochondrial respiration, formed from approximately 1-4% of the oxygen metabolized by aerobic organisms.
Mechanism of Action
Target of Action
It has been used as a linker to construct three-dimensional metal–organic frameworks (mofs) . These MOFs have potential applications in various fields, including gas storage, separation, and catalysis .
Mode of Action
The mode of action of 4,4’-[Diazenediylbis(oxymethylene)]dibenzoic acid is primarily through its role as a linker in the formation of MOFs . It can connect various metal ions through different connection modes . The exact interaction with its targets and the resulting changes are subject to the specific MOF structure and the metal ions involved .
Result of Action
As a component of MOFs, its effects would be largely dependent on the properties of the specific MOF structure and the metal ions involved .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,4’-[Diazenediylbis(oxymethylene)]dibenzoic acid. Factors such as temperature, pH, and presence of other ions can affect the formation and stability of the MOFs it forms .
Preparation Methods
Synthetic Routes and Reaction Conditions: SOTS-1 can be synthesized through specific synthetic routes, although detailed procedures are not widely available in the literature. It is typically obtained through chemical reactions involving precursor compounds. Unfortunately, specific reaction conditions for its synthesis remain proprietary.
Industrial Production Methods: Information regarding large-scale industrial production methods for this compound is scarce. Researchers and manufacturers may employ specialized techniques to produce this compound, but these details are not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions: SOTS-1 can undergo various chemical reactions, including:
Thermal Decomposition: this compound thermally decomposes in aqueous solution to generate superoxide radical anion at a controlled rate.
Reaction with Oxygen: The intermediate formed during decomposition reacts with oxygen at the diffusion-controlled limit, producing superoxide radical anion.
Common Reagents and Conditions: The specific reagents and conditions used in this compound reactions are proprietary. the compound’s ability to generate superoxide makes it valuable for studying oxidative stress and reactive species.
Major Products: The primary product of this compound decomposition is superoxide radical anion, which plays a crucial role in biological systems.
Scientific Research Applications
SOTS-1 finds applications in various scientific fields:
Chemistry: Used as a controlled superoxide source for mechanistic studies.
Biology: Enables investigation of superoxide-related effects on biological systems.
Medicine: Relevant for understanding oxidative stress and its impact on health.
Industry: Potential applications in materials science and pharmaceutical research.
Comparison with Similar Compounds
While detailed comparisons are limited, SOTS-1’s uniqueness lies in its controlled superoxide release. Similar compounds include other superoxide generators or radical sources, but this compound’s specific properties set it apart.
Biological Activity
SOTS-1, a sulphated flavonoid compound, has garnered attention for its biological activities, particularly in the context of antioxidant properties and its role in various biochemical pathways. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Overview of this compound
This compound is classified under sulphotransferases (SOTs), enzymes that catalyze the transfer of sulphate groups to various substrates, including flavonoids. These enzymes play a crucial role in the biosynthesis of sulphated secondary metabolites, which are essential for plant defense mechanisms and may have significant implications in human health.
The biological activity of this compound is primarily linked to its ability to modify flavonoids through sulphation. This process enhances the solubility and bioavailability of flavonoids, thereby potentially increasing their antioxidant capacity. The mechanism involves the transfer of a sulphate group from 3'-phosphoadenosine-5'-phosphate (PAPS) to hydroxyl groups on flavonoid structures, leading to various bioactive forms.
Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant activity. It has been shown to scavenge reactive oxygen species (ROS), particularly superoxide radicals generated by xanthine oxidase systems. This property is crucial for mitigating oxidative stress in biological systems.
Table 1: Antioxidant Activity of this compound
Cytotoxic Effects
In addition to its antioxidant properties, this compound has been evaluated for cytotoxic effects against various cancer cell lines. Studies have demonstrated that this compound induces apoptosis in carcinoma cells while exhibiting minimal toxicity towards healthy cells.
Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines
Cell Line | Viability (%) after Treatment with this compound | Induction of Apoptosis |
---|---|---|
HCT116 | 45% | Yes |
A375 | 50% | Yes |
MIA PaCa-2 | 40% | Yes |
MRC-5 (Healthy) | 85% | No |
Case Studies
Case Study 1: Antioxidant Efficacy in Vivo
A study involving animal models demonstrated that administration of this compound significantly reduced markers of oxidative stress in tissues subjected to ischemia-reperfusion injury. The results indicated that this compound not only scavenged free radicals but also modulated endogenous antioxidant enzyme activities.
Case Study 2: Cancer Therapy Potential
In vitro studies on human cancer cell lines revealed that treatment with this compound led to a marked decrease in cell proliferation rates and increased markers associated with programmed cell death (apoptosis). These findings suggest potential applications for this compound as an adjunctive therapy in cancer treatment protocols.
Properties
IUPAC Name |
4-[[(4-carboxyphenyl)methoxydiazenyl]oxymethyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c19-15(20)13-5-1-11(2-6-13)9-23-17-18-24-10-12-3-7-14(8-4-12)16(21)22/h1-8H,9-10H2,(H,19,20)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKCXZHPOIMNJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=NOCC2=CC=C(C=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693965 | |
Record name | 4,4'-[Diazenediylbis(oxymethylene)]dibenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223507-96-8 | |
Record name | 4,4'-[Diazenediylbis(oxymethylene)]dibenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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